molecular formula C21H25N3O4S2 B2365573 5-Methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-10-0

5-Methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2365573
M. Wt: 447.57
InChI Key: OKGMQFHKXGWMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While no direct studies were found on the synthesis of this compound, investigations into the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide highlight their potential as anticancer agents. The modification of the phenyl ring in these compounds can alter their pharmacological properties.


Chemical Reactions Analysis

In early discovery stages, a compound with a similar structure demonstrated monoamine oxidase A (MAO-A) and cytochrome P450 (CYP)-mediated clearance . While human liver microsomes predicted low clearance, the compound demonstrated a moderate clearance in humans .

Scientific Research Applications

Thiophene Derivatives Synthesis

Thiophene derivatives are synthesized for exploring their reactivity towards various nucleophiles, leading to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This synthesis process showcases the versatility of thiophene compounds in creating a diverse set of heterocyclic compounds with potential pharmacological activities (Mohareb et al., 2004).

Antimicrobial and Antitumor Agents

The development of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has been researched for their potent antitumor and antibacterial properties. These compounds undergo a series of synthetic steps, resulting in structures with significant in vitro activity against various human tumor cell lines and bacteria. This indicates the potential of thiophene derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Hafez et al., 2017).

properties

IUPAC Name

5-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-13-4-9-17-16(12-13)18(19(22)25)21(29-17)23-20(26)14-5-7-15(8-6-14)30(27,28)24-10-2-3-11-24/h5-8,13H,2-4,9-12H2,1H3,(H2,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGMQFHKXGWMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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